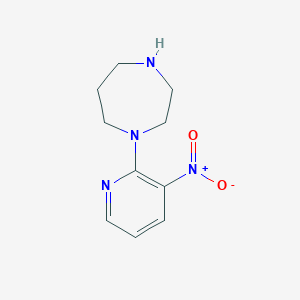

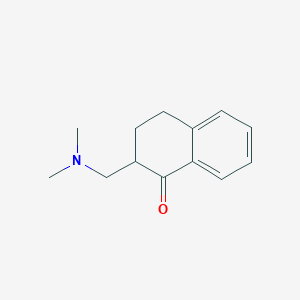

![molecular formula C12H13N3O5 B177271 Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate CAS No. 155374-25-7](/img/structure/B177271.png)

Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

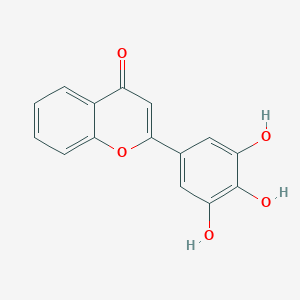

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is a chemical compound with the molecular formula C12H13N3O5 . It has an average mass of 279.249 Da and a monoisotopic mass of 279.085510 Da . This compound is known for its unique structure and properties, making it a valuable tool for studying molecular interactions and drug discovery.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another synthesis method involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate .Molecular Structure Analysis

The molecular structure of Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Related pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against cdk2 . These compounds interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle progression, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . These compounds have been observed to cause alterations in cell cycle progression and induce apoptosis .

Properties

IUPAC Name |

diethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-3-19-11(17)7-6-14-15-9(7)13-5-8(10(15)16)12(18)20-4-2/h5-6,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLXZRYAARMAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=C(C2=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446191 |

Source

|

| Record name | diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155374-25-7 |

Source

|

| Record name | diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

![1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI)](/img/structure/B177203.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)